2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
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Overview
Description
2-{5-[(3,4-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
The synthesis of 2-{5-[(3,4-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents that facilitate the formation of the desired bonds and functional groups. Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the furan and oxazole rings.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, often using specific catalysts or reagents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{5-[(3,4-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The furan and oxazole rings may interact with enzymes or receptors, leading to changes in biological activity. The piperazine ring can enhance the compound’s binding affinity and specificity for certain targets. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Compared to other similar compounds, 2-{5-[(3,4-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE stands out due to its unique combination of functional groups and structural features. Similar compounds include other furan and oxazole derivatives, which may have different biological activities and applications. The presence of the piperazine ring in this compound adds to its uniqueness, as it can enhance its pharmacological properties and potential therapeutic applications.
Properties
Molecular Formula |
C26H24N4O5 |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
2-[5-[(3,4-dimethylphenoxy)methyl]furan-2-yl]-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C26H24N4O5/c1-17-5-6-19(14-18(17)2)33-16-20-7-8-22(34-20)24-28-21(15-27)26(35-24)30-11-9-29(10-12-30)25(31)23-4-3-13-32-23/h3-8,13-14H,9-12,16H2,1-2H3 |
InChI Key |
ALPCWRHWVFQYQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCN(CC4)C(=O)C5=CC=CO5)C#N)C |
Origin of Product |
United States |
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